molecular formula C16H23N7O2 B5529906 N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

Cat. No. B5529906
M. Wt: 345.40 g/mol
InChI Key: RIQZMVGNMQPPBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to a class of chemical entities known as pyrazolo[1,5-a][1,4]diazepines, which are of significant interest due to their diverse biological activities and potential pharmacological applications. The pyrazolo[1,5-a][1,4]diazepine skeleton is a fused heterocyclic system that combines pyrazole and diazepine rings, offering a rich platform for chemical modifications and studies on structure-activity relationships.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a][1,4]diazepine derivatives generally involves intramolecular cyclization reactions, starting from appropriately substituted pyrazole carboxamides. For example, intramolecular cyclocondensation of 5-amino-N-(2,2-dimethoxyethyl)pyrazolo-4-carboxamides can lead to the formation of tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones, which can then be further modified to introduce various substituents into the diazepine ring (Kemskii et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a][1,4]diazepine derivatives is characterized by the presence of two fused heterocyclic rings. The structural elucidation of such compounds typically employs NMR spectroscopy and mass spectrometry, providing detailed insights into the arrangement of atoms and the nature of substituents attached to the core structure (Girreser et al., 2016).

Chemical Reactions and Properties

Pyrazolo[1,5-a][1,4]diazepine derivatives can undergo various chemical reactions, including nucleophilic substitution, cycloaddition, and electrophilic addition, depending on the functional groups present. These reactions allow for the introduction of diverse substituents, significantly altering the compound's chemical properties and biological activity.

Physical Properties Analysis

The physical properties of pyrazolo[1,5-a][1,4]diazepine derivatives, such as melting point, solubility, and crystalline structure, are influenced by the nature and position of substituents on the core structure. Crystallography studies can provide insights into the molecule's conformation and intermolecular interactions, which are crucial for understanding its physicochemical characteristics (Kettmann & Svetlik, 2003).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug or a biologically active compound, its mechanism of action would depend on the specific biological target it interacts with .

Future Directions

The potential applications and future directions for this compound would depend on its properties and biological activity. If it shows promising biological activity, it could be further developed and optimized for use in pharmaceutical applications .

properties

IUPAC Name

N,N-dimethyl-2-[[(1-methylpyrazole-4-carbonyl)amino]methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N7O2/c1-20(2)16(25)22-5-4-6-23-14(11-22)7-13(19-23)9-17-15(24)12-8-18-21(3)10-12/h7-8,10H,4-6,9,11H2,1-3H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQZMVGNMQPPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)NCC2=NN3CCCN(CC3=C2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-({[(1-methyl-1H-pyrazol-4-yl)carbonyl]amino}methyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide

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